5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound characterized by its unique structure, which includes a diazenyl group attached to a dichlorophenyl ring and a dioxane-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 3,4-dichloroaniline with a diazonium salt, followed by coupling with a dioxane-dione derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of advanced reactors and automation can help maintain consistent quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in redox reactions, while the dichlorophenyl ring may interact with biological receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-((3,4-Dichlorophenyl)hydrazono)-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-((3,4-Dichlorophenyl)azo)-2,2-dimethyl-1,3-dioxane-4,6-dione
Uniqueness
5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diazenyl group allows for versatile chemical modifications, while the dichlorophenyl ring enhances its stability and reactivity .
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)diazenyl]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O4/c1-12(2)19-10(17)9(11(18)20-12)16-15-6-3-4-7(13)8(14)5-6/h3-5,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWGTZFUGNEEBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)N=NC2=CC(=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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